N-(3-methylbutyl)-N-phenylbutanamide
Description
N-(3-Methylbutyl)-N-phenylbutanamide is an amide derivative featuring a butanamide backbone substituted with a 3-methylbutyl group and a phenyl group on the nitrogen atom. The compound’s branched alkyl chain and aromatic substituent suggest moderate lipophilicity, which could influence solubility, reactivity, and biological interactions .
Properties
CAS No. |
69833-24-5 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(3-methylbutyl)-N-phenylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-4-8-15(17)16(12-11-13(2)3)14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3 |
InChI Key |
WZFPAKAVTJSMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCC(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 3-methylbutylamine with phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-methylbutyl)-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-methylbutyl)-N-phenylbutanamide with key analogs:
Key Observations:
- This could enhance membrane permeability in biological systems.
- Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in N-(3-fluorophenyl)-4-phenylbutanamide ) may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Electron-donating groups (e.g., methoxy in N-(3-methoxyphenyl)-4-phenylbutanamide ) could stabilize charge-separated intermediates in reactions.
- Steric hindrance from ortho-substituted phenyl groups (e.g., N-(3-methylphenyl)-2-phenylbutanamide ) might limit rotational freedom or enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
